Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
Audience: Researchers, scientists, and drug development professionals.
Molecular Overview and Elucidation Strategy
The target molecule, (3-(Benzyloxymethyl)oxetan-3-YL)methanol, possesses several key structural features: a 3,3-disubstituted oxetane core, a primary alcohol, a benzyl ether, and an aromatic ring. Each of these features provides distinct spectroscopic handles that can be probed by specific analytical methods.
Molecular Properties:
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Molecular Formula: C₁₂H₁₆O₃
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Molecular Weight: 208.25 g/mol [4]
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IUPAC Name: {3-[(Benzyloxy)methyl]oxetan-3-yl}methanol[4]
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Structure:
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
O4 [label="O"];
C5 [label="CH₂OH", pos="2.5,-0.5!"];
C6 [label="CH₂", pos="-2.5,-0.5!"];
O7 [label="O", pos="-3.5,-1!"];
C8 [label="CH₂", pos="-4.5,-1.5!"];
C9 [label="C", pos="-5.5,-2!"]; // Benzene ring start
// Benzene ring
C10 [label="C", pos="-6.5,-1.5!"];
C11 [label="C", pos="-7.5,-2!"];
C12 [label="C", pos="-7.5,-3!"];
C13 [label="C", pos="-6.5,-3.5!"];
C14 [label="C", pos="-5.5,-3!"];
// Position nodes for layout
C1 [pos="0,0!"];
C2 [pos="1,1!"];
C3 [pos="-1,1!"];
O4 [pos="0,2!"];
// Edges for oxetane ring and substituents
C1 -- C2;
C2 -- O4;
O4 -- C3;
C3 -- C1;
C1 -- C5;
C1 -- C6;
C6 -- O7;
O7 -- C8;
C8 -- C9;
// Edges for benzene ring
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C9;
// Add hydrogens implicitly to benzene ring for clarity
H10 [label="H", pos="-6.5,-0.5!"];
H11 [label="H", pos="-8.5,-1.5!"];
H12 [label="H", pos="-8.5,-3.5!"];
H13 [label="H", pos="-6.5,-4.5!"];
H14 [label="H", pos="-4.5,-3.5!"];
C10 -- H10 [style=invis];
C11 -- H11 [style=invis];
C12 -- H12 [style=invis];
C13 -- H13 [style=invis];
C14 -- H14 [style=invis];
}
Figure 1: 2D Structure of (3-(Benzyloxymethyl)oxetan-3-YL)methanol.
Our analytical approach is hierarchical. We first confirm the molecular formula and identify key functional groups using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy, respectively. Subsequently, a suite of NMR experiments is deployed to assemble the molecular skeleton, piece by piece, providing unambiguous evidence of atomic connectivity.
}
Figure 2: Integrated workflow for structure elucidation.
Mass Spectrometry: Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition. This is the foundational piece of data that all other spectroscopic interpretations must align with.
2.1. High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is chosen over standard MS to determine the elemental formula with high confidence. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it is possible to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, making the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ readily observable.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
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Analysis: Compare the measured m/z of the molecular ion peak with the theoretical mass calculated for the proposed formula C₁₂H₁₆O₃.
Expected Data:
| Ion | Theoretical m/z (C₁₂H₁₆O₃) | Measured m/z (Expected) |
| [M+H]⁺ | 209.1172 | 209.117 ± 0.001 |
| [M+Na]⁺ | 231.0992 | 231.100 ± 0.001 |
A match within 5 ppm of the theoretical mass provides strong evidence for the proposed molecular formula.
2.2. Fragmentation Analysis
Rationale: While soft ionization is used for molecular formula confirmation, fragmentation analysis (using techniques like Electron Ionization or Collision-Induced Dissociation) can reveal structural motifs by showing how the molecule breaks apart.
Expected Key Fragments: The benzylic ether linkage is a likely point of cleavage.
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m/z 108: Loss of the oxetane moiety, corresponding to the benzylic alcohol fragment [C₇H₈O]⁺.
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m/z 91: The tropylium ion [C₇H₇]⁺, a classic fragment resulting from the loss of the oxygen and a hydrogen from the benzyl group, is a very common and stable fragment in benzyl-containing compounds.[5]
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m/z 101: Cleavage of the benzyl group, leaving the protonated oxetane core [C₅H₉O₂]⁺.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
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Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
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Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale & Comments |
| 3600-3200 | Alcohol (O-H) | Stretching, H-bonded | A strong, broad absorption is the hallmark of an alcohol O-H group.[7][8] The broadening is due to intermolecular hydrogen bonding. Its presence is a critical piece of evidence for the primary alcohol. |
| 3100-3000 | Aromatic C-H | Stretching | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[6] |
| 3000-2850 | Aliphatic C-H | Stretching | Strong absorptions corresponding to the sp³ C-H bonds in the oxetane and methylene groups.[7] |
| ~1100 | Ether (C-O-C) | Asymmetric Stretching | A strong, distinct peak indicating the C-O-C stretch of the benzyl ether and the oxetane ring.[8] |
| 950-850 | Oxetane Ring | Ring Puckering/Breathing | Four-membered rings like oxetane have characteristic ring puckering vibrations, though these can sometimes be complex.[9] |
The IR spectrum provides a quick "checklist" of functional groups, confirming the presence of the alcohol, ether, and aromatic/aliphatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to assemble the complete molecular structure.
Protocol: General NMR Sample Preparation
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Solvent Selection: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and the presence of a residual solvent peak that can be used for referencing.[10]
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Internal Standard: Use tetramethylsilane (TMS) as the internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[11]
-
Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
4.1. ¹H NMR: Proton Environment and Connectivity
Rationale: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~7.35 | m | 5H | -C₆H ₅ | A complex multiplet in the aromatic region is characteristic of a monosubstituted benzene ring. |
| b | ~4.50 | s | 2H | Ph-CH₂ -O- | Benzylic protons adjacent to an oxygen are deshielded and typically appear as a singlet. |
| c | ~4.45 | d | 2H | Oxetane-CH₂ -O (ring) | Protons on the oxetane ring are diastereotopic. They are adjacent to the quaternary center and will likely appear as a pair of doublets due to geminal coupling. |
| d | ~4.35 | d | 2H | Oxetane-CH₂ -O (ring) | The other pair of diastereotopic protons on the oxetane ring. |
| e | ~3.70 | s | 2H | -CH₂ OH | Methylene protons adjacent to the primary alcohol group. The signal may broaden due to exchange with the hydroxyl proton. |
| f | ~3.60 | s | 2H | -O-CH₂ -C(quat) | Methylene protons of the benzyloxymethyl side chain. |
| g | ~1.90 | t | 1H | -CH₂OH | The hydroxyl proton signal is often a broad singlet or a triplet if coupling to the adjacent CH₂ is resolved. Its chemical shift is concentration and solvent dependent. |
4.2. ¹³C NMR: The Carbon Skeleton
Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon backbone.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Predicted δ (ppm) | Assignment | Rationale |
| ~138.0 | Aromatic C (quaternary) | The ipso-carbon of the benzyl group, attached to the CH₂ group. |
| ~128.5 | Aromatic CH (ortho, meta) | Signals for the protonated carbons of the benzene ring. Overlapping signals are common.[11] |
| ~127.8 | Aromatic CH (para) | The para-carbon often has a distinct chemical shift. |
| ~78.0 | Oxetane C H₂-O | Carbons of the oxetane ring bonded to oxygen are highly deshielded. |
| ~74.0 | -O-C H₂-C(quat) | The methylene carbon of the benzyloxymethyl group. |
| ~73.5 | Ph-C H₂-O- | The benzylic carbon, deshielded by both the phenyl ring and the oxygen atom. |
| ~65.0 | -C H₂OH | The carbon bearing the primary hydroxyl group. |
| ~45.0 | Oxetane C (quat) | The quaternary carbon at the center of the 3,3-disubstitution is a key signature, appearing further upfield than the oxygenated carbons. |
4.3. 2D NMR: Assembling the Pieces
Rationale: 2D NMR experiments are crucial for definitively connecting the atoms identified in the 1D spectra.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting molecular fragments across quaternary carbons and heteroatoms.
}
Figure 3: Key expected HMBC correlations to confirm connectivity across the quaternary carbon.
Key HMBC Correlations for Structure Proof:
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Protons on the hydroxymethyl group (e, ~3.70 ppm) should show a correlation to the quaternary carbon (~45.0 ppm) , the benzyloxymethyl carbon (f, ~74.0 ppm) , and the oxetane ring carbons (c,d ~78.0 ppm) . This definitively links the hydroxymethyl group to the central quaternary carbon.
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Protons on the benzyloxymethyl group (f, ~3.60 ppm) should correlate to the quaternary carbon (~45.0 ppm) , the hydroxymethyl carbon (e, ~65.0 ppm) , and the benzylic carbon (b, ~73.5 ppm) . This connects the other side chain to the quaternary center and proves the ether linkage.
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Protons on the oxetane ring (c,d ~4.4 ppm) must show correlations to the quaternary carbon (~45.0 ppm) , confirming they are part of the same ring system.
Integrated Analysis and Final Confirmation
No single technique provides the complete picture. The power of this workflow lies in the convergence of evidence from all three methods.
}
Figure 4: Convergence of spectroscopic evidence for final structure confirmation.
The process is one of logical deduction. HRMS provides the elemental formula. IR confirms the required functional groups (alcohol, ether). ¹H and ¹³C NMR provide the complete list of proton and carbon environments, which must be consistent with the formula and functional groups. Finally, 2D NMR, particularly HMBC, serves as the definitive proof, connecting all the individual pieces into a single, validated molecular structure. This multi-technique, self-validating approach ensures the highest degree of confidence in the structural assignment, a prerequisite for use in research and drug development.
References
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Zhu, P.-H., et al. (2009). [3,5-Bis(benzyloxy)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]
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Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
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